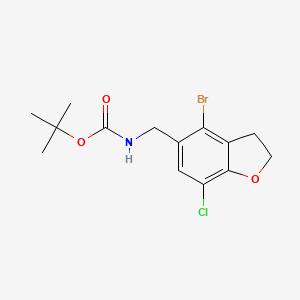
3-(2,4-Bis(trifluoromethyl)-phenyl)-6-methylpyridazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2,4-Bis(trifluoromethyl)-phenyl)-6-methylpyridazine is a chemical compound known for its unique structure and properties It features a pyridazine ring substituted with a 2,4-bis(trifluoromethyl)phenyl group and a methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-Bis(trifluoromethyl)-phenyl)-6-methylpyridazine typically involves the reaction of 2,4-bis(trifluoromethyl)benzaldehyde with appropriate reagents to form the desired pyridazine derivative. Common synthetic routes include:
Condensation Reactions: Using hydrazine derivatives to condense with 2,4-bis(trifluoromethyl)benzaldehyde under controlled conditions.
Cyclization Reactions: Employing cyclization techniques to form the pyridazine ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
3-(2,4-Bis(trifluoromethyl)-phenyl)-6-methylpyridazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the trifluoromethyl groups, using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
3-(2,4-Bis(trifluoromethyl)-phenyl)-6-methylpyridazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 3-(2,4-Bis(trifluoromethyl)-phenyl)-6-methylpyridazine involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance its lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2,4-Bis(trifluoromethyl)phenylacetic acid
- 1,3-Bis(trifluoromethyl)benzene
- 2,4-Bis(trifluoromethyl)benzyl bromide
Uniqueness
3-(2,4-Bis(trifluoromethyl)-phenyl)-6-methylpyridazine is unique due to its specific substitution pattern and the presence of both trifluoromethyl and methyl groups on the pyridazine ring. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Propiedades
Número CAS |
1000787-77-8 |
|---|---|
Fórmula molecular |
C13H8F6N2 |
Peso molecular |
306.21 g/mol |
Nombre IUPAC |
3-[2,4-bis(trifluoromethyl)phenyl]-6-methylpyridazine |
InChI |
InChI=1S/C13H8F6N2/c1-7-2-5-11(21-20-7)9-4-3-8(12(14,15)16)6-10(9)13(17,18)19/h2-6H,1H3 |
Clave InChI |
LHYKVYHBXJZGJV-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN=C(C=C1)C2=C(C=C(C=C2)C(F)(F)F)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-[2-(Methylamino)-4-pyridinyl]ethanone](/img/structure/B13944424.png)



![5-[(2-ethoxyphenyl)methyl]-2H-tetrazole](/img/structure/B13944450.png)


![[5-Fluoro-2-(methylamino)phenyl]methanol](/img/structure/B13944460.png)


